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molecular formula C15H28N2O3 B8579765 Tert-butyl (3-azocan-1-yl-3-oxopropyl)carbamate

Tert-butyl (3-azocan-1-yl-3-oxopropyl)carbamate

Cat. No. B8579765
M. Wt: 284.39 g/mol
InChI Key: VXXRJGHDUMPJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799814B2

Procedure details

To a mixture of heptamethyleneimine (254 μl; 2 mmol; 1 eq) and boc-beta-alanine (416.3 mg; 2.20 mmol; 1.10 eq) in DCM (30 ml), are added triethylamine (832 μl; 6 mmol; 3 eq) and 2-chloro-1-methylpyridinium iodide (1533 mg; 6 mmol; 3 eq). The mixture is stirred overnight at RT. The reaction is followed by TLC (cyclohexane/EtOAc 1:1). The reaction mixture is then washed twice with NH4Cl sat. solution and twice with NaHCO3 sat. solution. The organic layer is dried over Na2SO4, filtered and concentrated to give 1.066 g of an orange oil, which is purified by flash chromatography (cyclohexane/EtOAc gradient, from 9/1 to 1/1 over 30 min). The title product is isolated as a slightly yellow solid (477 mg; 84%).
[Compound]
Name
heptamethyleneimine
Quantity
254 μL
Type
reactant
Reaction Step One
Quantity
416.3 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
832 μL
Type
reactant
Reaction Step Two
Quantity
1533 mg
Type
reactant
Reaction Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])C.[I-].ClC1C=[CH:27][CH:26]=[CH:25][N+]=1C.C1CCCCC1.CCOC(C)=O>C(Cl)Cl>[N:16]1([C:11](=[O:13])[CH2:10][CH2:9][NH:8][C:1](=[O:2])[O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[CH2:17][CH2:18][CH2:27][CH2:26][CH2:25][CH2:20][CH2:19]1 |f:2.3,4.5|

Inputs

Step One
Name
heptamethyleneimine
Quantity
254 μL
Type
reactant
Smiles
Name
Quantity
416.3 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
832 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1533 mg
Type
reactant
Smiles
[I-].ClC1=[N+](C=CC=C1)C
Step Three
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is then washed twice with NH4Cl sat. solution and twice with NaHCO3 sat. solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCCCC1)C(CCNC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.066 g
YIELD: CALCULATEDPERCENTYIELD 170.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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